molecular formula C12H10N2 B13312834 2-(6-Methylquinolin-3-yl)acetonitrile

2-(6-Methylquinolin-3-yl)acetonitrile

Cat. No.: B13312834
M. Wt: 182.22 g/mol
InChI Key: MONRYNBSZOUXCA-UHFFFAOYSA-N
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Description

2-(6-Methylquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C12H10N2. It belongs to the class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a quinoline ring system substituted with a methyl group at the 6th position and an acetonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylquinolin-3-yl)acetonitrile typically involves the reaction of 6-methylquinoline with acetonitrile under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminoaryl ketones with α-methylene carbonyl compounds in the presence of acid catalysts . The reaction conditions often include the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-methylquinolin-3-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12/h2-3,6-8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONRYNBSZOUXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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